
3-(3-Fluoro-4-methylbenzenesulfonamido)benzoic acid
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Overview
Description
3-(3-Fluoro-4-methylbenzenesulfonamido)benzoic acid is an organic compound that features a benzoic acid core substituted with a fluoro and methyl group on the benzene ring, as well as a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-4-methylbenzenesulfonamido)benzoic acid typically involves the following steps:
Nitration: The starting material, 3-fluoro-4-methylbenzenesulfonamide, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Acylation: The amine group is acylated with benzoic acid derivatives to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions such as:
- Use of catalysts to increase reaction rates.
- Controlled temperature and pressure to ensure high yield and purity.
- Continuous flow reactors for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-4-methylbenzenesulfonamido)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted with other nucleophiles.
Reduction Reactions: The sulfonamide group can be reduced to an amine.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate.
Major Products
- Substitution reactions yield various substituted benzoic acids.
- Reduction reactions yield amine derivatives.
- Oxidation reactions yield carboxylic acid derivatives.
Scientific Research Applications
3-(3-Fluoro-4-methylbenzenesulfonamido)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-4-methylbenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Pathways: It may affect various biochemical pathways, including those involved in inflammation and microbial growth.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methoxybenzoic acid: Similar structure but with a methoxy group instead of a sulfonamide group.
3-Fluoro-4-methylbenzoic acid: Lacks the sulfonamide group, making it less versatile in reactions.
Biological Activity
3-(3-Fluoro-4-methylbenzenesulfonamido)benzoic acid is a sulfonamide derivative with notable biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. Its structure features a benzoic acid moiety substituted with a sulfonamide group, which is crucial for its biological interactions.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₃F₁N₁O₄S
- Molecular Weight : 296.32 g/mol
- Functional Groups : The compound contains a sulfonamide group and a fluorinated aromatic ring, which influence its lipophilicity and biological activity.
Research indicates that this compound exhibits significant inhibition of lipoxygenase enzymes, which are involved in the metabolism of arachidonic acid. This inhibition is critical in mediating inflammatory responses, thus suggesting potential therapeutic applications in treating conditions such as asthma and arthritis.
1. Anti-inflammatory Effects
The compound's ability to inhibit lipoxygenase suggests it can reduce inflammation. In vitro studies show that it effectively decreases the production of inflammatory mediators, making it a candidate for further development in anti-inflammatory therapies.
2. Antimicrobial Activity
This compound has demonstrated antimicrobial properties against various bacterial strains. Its efficacy against pathogens indicates its potential use as an antimicrobial agent in clinical settings.
Case Studies
-
Lipoxygenase Inhibition Study :
- Objective : To evaluate the inhibitory effects of the compound on lipoxygenase activity.
- Method : Enzyme assays were conducted to measure the IC50 values.
- Results : The compound exhibited an IC50 value indicating potent inhibition compared to standard inhibitors.
-
Antimicrobial Efficacy Assessment :
- Objective : To assess the antimicrobial activity against specific bacterial strains.
- Method : Disk diffusion and broth microdilution methods were employed.
- Results : The compound showed significant zones of inhibition against Gram-positive and Gram-negative bacteria, suggesting broad-spectrum activity.
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Unique Features | Biological Activity |
---|---|---|---|
This compound | C₁₄H₁₃F₁N₁O₄S | Fluorine substitution enhances potency | Anti-inflammatory, Antimicrobial |
3-(4-methylbenzenesulfonamido)benzoic acid | C₁₄H₁₃N₁O₄S | Lacks fluorine; lower potency | Antimicrobial |
3-(4-fluorobenzenesulfonamido)benzoic acid | C₁₄H₁₂F₁N₁O₄S | Fluorine enhances potency against specific bacteria | Antimicrobial |
Properties
IUPAC Name |
3-[(3-fluoro-4-methylphenyl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO4S/c1-9-5-6-12(8-13(9)15)21(19,20)16-11-4-2-3-10(7-11)14(17)18/h2-8,16H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFRAPNZMVYAAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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